(R)-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hcl
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Overview
Description
®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: De-brominated aromatic compounds.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Drug Design: Serves as a lead compound in the design of new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- ®-1-(4-Fluoro-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
- ®-1-(4-Iodo-3-methylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
- Bromine Substitution : The presence of a bromine atom at the 4-position of the aromatic ring imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- Chirality : The ®-enantiomer exhibits specific interactions with chiral biological targets, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C11H17BrClN |
---|---|
Molecular Weight |
278.61 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-7(2)11(13)9-4-5-10(12)8(3)6-9;/h4-7,11H,13H2,1-3H3;1H/t11-;/m1./s1 |
InChI Key |
IOTJSNSSZQIGDM-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)C)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)C)N)Br.Cl |
Origin of Product |
United States |
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